molecular formula C5H6ClN B3031618 2-chloro-1-methyl-1h-pyrrole CAS No. 56454-26-3

2-chloro-1-methyl-1h-pyrrole

Cat. No.: B3031618
CAS No.: 56454-26-3
M. Wt: 115.56 g/mol
InChI Key: SLIQPHHKXJVVTL-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-pyrrole (CAS 56454-26-3) is a versatile pyrrole derivative that serves as a valuable synthetic intermediate and building block in organic chemistry. Its molecular formula is C5H6ClN, and it features a five-membered aromatic heterocycle uniquely modified with a chlorine atom and a methyl group, which confers distinctive chemical properties and reactivity . This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs with potential therapeutic benefits . In the agrochemical industry, it acts as a foundational building block for creating various products, such as pesticides and herbicides, due to its capacity to form stable compounds with biological activity . Beyond these applications, its reactivity makes it a versatile reagent in general organic chemistry, allowing researchers to construct a diverse array of more complex organic molecules . The compound also holds potential in materials science, where its unique structure may contribute to the development of new materials with specific characteristics . Furthermore, chlorinated pyrrole derivatives are significant in scientific research; for instance, they are found in bacterial secondary metabolites and have been identified as potent agents against Gram-positive bacteria, including resistant strains . The structural motifs present in this compound are also subjects of advanced research, including studies on hydrogen bonding in crystals and investigations into adsorption characteristics using surface-enhanced Raman scattering (SERS) . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN/c1-7-4-2-3-5(7)6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIQPHHKXJVVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481705
Record name 1H-Pyrrole, 2-chloro-1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56454-26-3
Record name 1H-Pyrrole, 2-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 1 Methyl 1h Pyrrole and Its Analogues

Direct Halogenation Strategies

Direct halogenation involves the introduction of a chlorine atom onto the N-methylpyrrole ring. This is typically accomplished via electrophilic aromatic substitution, where the electron-rich pyrrole (B145914) ring attacks an electrophilic chlorine source.

Electrophilic Chlorination Using N-Halosuccinimides (e.g., N-Chlorosuccinimide)

A common and effective method for the chlorination of N-methylpyrrole is the use of N-chlorosuccinimide (NCS). lookchem.com NCS serves as a source of electrophilic chlorine and is often preferred due to its solid nature and milder reactivity compared to gaseous chlorine. ucla.eduorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) or dichloromethane. lookchem.comnih.gov The pyrrole ring, activated by the electron-donating methyl group on the nitrogen, acts as a nucleophile, attacking the chlorine atom of NCS. This process results in the substitution of a hydrogen atom on the pyrrole ring with a chlorine atom. Sufficiently activated aromatic rings, like N-methylpyrrole, are readily chlorinated with NCS. commonorganicchemistry.com

ReagentSubstrateProductSolventConditionsYield
N-Chlorosuccinimide (NCS)1-Methylpyrrole (B46729)2-Chloro-1-methyl-1H-pyrroleTetrahydrofuran (THF)Room TemperatureModerate to Good
N-Chlorosuccinimide (NCS)Substituted Pyrrole4-Chloro-5-methyl-2-trichloroacetyl-1H-pyrroleDichloromethaneRoom Temperature61% nih.gov
N-Chlorosuccinimide (NCS)Substituted PyrroleChlorinated ProductAcetic Acid55 °C15-32% researchgate.net

Regioselectivity Control in Pyrrole Chlorination

Electrophilic substitution on the pyrrole ring exhibits a high degree of regioselectivity. The attack preferentially occurs at the C2 (or α) position, adjacent to the nitrogen atom. wikipedia.orgpearson.com This preference is attributed to the greater stability of the carbocation intermediate formed during the reaction. When the electrophile attacks the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. stackexchange.com In contrast, attack at the C3 (or β) position leads to an intermediate that is stabilized by only two resonance structures. stackexchange.com Consequently, the transition state for C2 substitution is lower in energy, making it the kinetically favored pathway. pearson.comacs.org This inherent electronic preference ensures that the direct chlorination of 1-methylpyrrole predominantly yields the 2-chloro isomer.

Strategies for Mono- vs. Poly-chlorination

While N-methylpyrrole is highly activated towards electrophilic substitution, this high reactivity also presents a challenge: the potential for over-reaction to form polychlorinated products. wikipedia.orgmaricopa.edu The initial monochlorinated product is still electron-rich enough to undergo further chlorination. Controlling the reaction to favor the desired mono-substituted product, this compound, requires careful management of reaction conditions.

Key strategies to achieve monochlorination include:

Stoichiometry Control : Using a stoichiometric equivalent or a slight excess of the chlorinating agent (e.g., one equivalent of NCS per equivalent of N-methylpyrrole) is crucial. lookchem.com

Temperature : Conducting the reaction at low temperatures can help to moderate the reactivity and reduce the rate of subsequent chlorinations.

Reaction Time : Limiting the reaction time can prevent the formation of di- and tri-chlorinated byproducts. maricopa.edu

Despite these measures, the formation of small amounts of polychlorinated pyrroles is common, and purification by methods such as distillation or chromatography is often necessary to isolate the pure monosubstituted product. lookchem.com

Multi-Step Synthesis via Functional Group Interconversions

An alternative to direct chlorination is the synthesis of this compound through multi-step pathways. These routes involve either constructing the pyrrole ring with the chloro-substituent already in place or introducing the chlorine atom by converting another functional group on a pre-formed N-methylpyrrole scaffold.

Precursor Compounds and Sequential Reaction Pathways

Multi-step syntheses offer versatility and can provide access to analogues that may be difficult to obtain through direct substitution. One general approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine. organic-chemistry.orguctm.edu By starting with a suitably chlorinated 1,4-dicarbonyl precursor, the this compound ring can be formed directly.

Another strategy involves building the pyrrole ring from different acyclic precursors. For instance, the Hantzsch pyrrole synthesis reacts an α-haloketone with a β-ketoester and an amine. nih.gov Adapting these classical pyrrole syntheses allows for the strategic placement of the chloro substituent during the ring-forming process. nih.gov

Precursor 1Precursor 2Amine SourceSynthesis TypeProduct
3-Chloro-hexane-2,5-dione-MethylaminePaal-Knorr2-Chloro-1,3,4-trimethyl-1H-pyrrole
Ethyl 2-chloroacetoacetatePhenacyl bromideMethylamineHantzschSubstituted this compound

Introduction of the Chloro Substituent onto N-Methylpyrrole Scaffolds

This approach involves the transformation of a different functional group already present at the 2-position of the N-methylpyrrole ring into a chloro group.

From an Amino Group (Sandmeyer-type Reaction) : A 2-amino-1-methyl-1H-pyrrole can serve as a precursor. The amino group can be converted to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst. wikipedia.orgbyjus.com This sequence, known as the Sandmeyer reaction, is a powerful method for introducing halogens onto aromatic and heteroaromatic rings. organic-chemistry.orgnih.govnih.gov

Via Organometallic Intermediates : N-methylpyrrole can be deprotonated at the 2-position using a strong base like n-butyllithium to form a 2-lithio-1-methyl-1H-pyrrole intermediate. nih.govnih.gov This nucleophilic species can then react with an electrophilic chlorine source, such as hexachloroethane (B51795) or N-chlorosuccinimide, to install the chlorine atom with high regioselectivity. acs.org

Halogen Exchange : It is also conceivable to synthesize this compound from another 2-halo-1-methyl-1H-pyrrole, such as the 2-bromo or 2-iodo analogue, via a halogen exchange reaction, often mediated by a copper catalyst.

These functional group interconversion methods provide alternative synthetic routes that can be advantageous when direct chlorination is problematic or for the synthesis of specifically substituted analogues. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Methyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic substitution is a characteristic reaction of aromatic compounds, and pyrrole and its derivatives are particularly reactive in this regard, often more so than benzene. pearson.com This heightened reactivity is due to the ability of the nitrogen atom's lone pair to participate in the π-electron system, increasing the electron density of the ring. pearson.com

Site Selectivity (C-2 vs. C-3) in Electrophilic Attack

In electrophilic substitution reactions, pyrrole generally shows a strong preference for substitution at the C-2 (or α) position over the C-3 (or β) position. msu.eduslideshare.net This preference is attributed to the greater stability of the carbocation intermediate formed during attack at the C-2 position. pearson.comslideshare.net This intermediate can be stabilized by more resonance structures, which delocalize the positive charge more effectively than the intermediate formed from attack at the C-3 position. pearson.comslideshare.net

For 1-methylpyrrole (B46729), electrophilic substitution, such as Friedel-Crafts acylation, is driven by the electron-donating methyl group at the N-1 position and also occurs preferentially at the α-position. The reaction of N-haloimides with 1-methylpyrrole shows a predominance of α-substitution. lookchem.com

However, the presence of substituents can alter this selectivity. For instance, the presence of an electron-withdrawing group at the C-2 position directs incoming electrophiles to the C-4 position. uobasrah.edu.iq In the case of 2-nitro-1-methylpyrrole, acetylation occurs at the 4-position. cdnsciencepub.com Conversely, weakly electron-releasing groups like methyl and chloro at the C-2 position tend to direct incoming electrophiles to the C-5 position. uobasrah.edu.iq

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Pyrroles

Substituent at C-2 Directing Position for Electrophilic Attack
None (1-methylpyrrole) C-2 (α-position) lookchem.com
Electron-withdrawing (e.g., -NO₂) C-4 uobasrah.edu.iqcdnsciencepub.com
Weakly electron-releasing (e.g., -CH₃, -Cl) C-5 uobasrah.edu.iq

Influence of the Chloro Substituent on Pyrrole Reactivity and Aromaticity

The introduction of a chloro substituent onto the pyrrole ring has a dual electronic effect. While halogens are electron-withdrawing through the inductive effect, they are electron-donating through resonance. In the context of aromaticity, the introduction of a chloro substituent can lead to an increase in the aromaticity of the pyrrole ring. researchgate.net

The chemical reactivity of chloropyrroles is dependent on the position of the chlorine atom. acs.org A chloro group at the C-2 position, being weakly electron-releasing via resonance, can direct incoming electrophiles to the C-5 position. uobasrah.edu.iq However, direct chlorination of pyrroles can be challenging, often leading to multiple halogenations and side products due to the high reactivity of the pyrrole ring. msu.edugoogle.com

Role of the N-Methyl Group in Directing Chemical Transformations

The N-methyl group in 1-methylpyrrole is an electron-donating group, which further activates the pyrrole ring towards electrophilic substitution. This increased electron density makes N-methylpyrrole more reactive than unsubstituted pyrrole. researchgate.net The N-methyl group also influences the stability of the resulting products. For example, the success of the haloform reaction with 2-acetyl-4-nitro-1-methylpyrrole to form the corresponding carboxylic acid is an indication of the increased stability provided by the N-methyl group. cdnsciencepub.com

Studies on the direct nitration of 1-methylpyrrole have shown that it yields a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole, indicating that the α-directing influence in 1-methylpyrrole is less pronounced compared to furan (B31954) but more so than in thiophene. cdnsciencepub.com The presence of the N-methyl group can also introduce steric effects that influence the regioselectivity of reactions. umich.edu

Nucleophilic Substitution Reactions

While pyrroles are generally more reactive towards electrophiles, they can undergo nucleophilic substitution reactions, particularly when the ring is substituted with electron-withdrawing groups or when a good leaving group is present.

Reactivity of the Chloro Group

The chloro group on the pyrrole ring can be displaced by nucleophiles. This reactivity is enhanced by the ability of the nitrogen atom to stabilize a negative charge in the intermediate of an addition-elimination mechanism. msu.edu For instance, 2-chloro-1-methylpyridinium (B1202621) iodide, a related heterocyclic compound, readily undergoes nucleophilic substitution reactions with primary and secondary amines. researchgate.net The reaction proceeds via a two-step mechanism where the formation of an intermediate is the rate-determining step. researchgate.net

Halogen Displacement Reactions

Halogen displacement reactions, where a more reactive halogen displaces a less reactive one, are a common feature of halogens. savemyexams.comyoutube.com In the context of pyrroles, the displacement of a bromine atom by chlorine has been shown to be a quantitative method for the chlorination of electron-deficient pyrroles under mild conditions. google.com This process, termed debrominative chlorination, facilitates the synthesis of chlorinated pyrroles in high purity and yield. google.com The reaction can be carried out using various chlorinating agents such as chlorine gas, sulfuryl chloride, and N-chlorosuccinimide. google.com

Reaction Mechanism Elucidation

The elucidation of the reaction mechanism for the chlorination of 1-methyl-1H-pyrrole to form 2-chloro-1-methyl-1H-pyrrole has been a subject of detailed kinetic and mechanistic studies. These investigations have focused on identifying the slowest step in the reaction sequence and characterizing the transient species formed along the reaction pathway.

Investigation of Rate-Determining Steps in Chlorination

Kinetic studies have been instrumental in unraveling the mechanism of chlorination of 1-methylpyrrole. Research indicates that the reaction proceeds via an addition-elimination pathway, and the rate-determining step is not the initial electrophilic attack but a subsequent step. semanticscholar.orgresearchgate.net

A kinetic and product study of the dichloroacetic acid-catalyzed chlorination of 1-methylpyrrole with substituted N-chlorobenzamides provided further mechanistic details. The reaction showed constant intramolecular selectivity, with consistent yields of 2-chlorination (84 ± 0.7%) and 3-chlorination (2.6 ± 0.4%) regardless of the substituent on the N-chlorobenzamide. lookchem.com This observation of constant selectivity is indicative of a mechanism involving at least two intermediates. lookchem.com

Table 1: Kinetic Data for the Dichloroacetic Acid-Catalyzed Chlorination of 1-Methylpyrrole with N-Chlorobenzamides lookchem.com

ParameterValueCorrelation Coefficient (r)Notes
Hammett Reaction Constant (ρ)-0.680.98 (n=8)Indicates a moderate buildup of negative charge in the transition state relative to the ground state.
Brønsted Catalysis Coefficient (α)0.480.99 (n=7)Suggests a significant degree of proton transfer in the transition state of the rate-determining step.

Characterization of Reaction Intermediates

The chlorination of 1-methyl-1H-pyrrole proceeds through the formation of specific reaction intermediates. The primary intermediate formed is a σ-complex, also known as an arenium ion. semanticscholar.orgresearchgate.netrsc.org This intermediate results from the electrophilic attack of the chlorinating agent on the electron-rich pyrrole ring.

Evidence for the formation of multiple intermediates comes from kinetic studies where constant intramolecular selectivity was observed. lookchem.com This suggests that two distinct intermediates are formed during the acid-catalyzed chlorination of 1-methylpyrrole with N-chlorobenzamides. lookchem.com In this process, protonated N-chlorobenzamides act as carriers of the electrophilic chlorine (Cl+). lookchem.com

Further studies on the reaction of 1-methylpyrrole with N-haloimides have shown that the reaction occurs via an addition-elimination mechanism, which inherently involves the formation of an intermediate complex. lookchem.com Natural abundance deuterium (B1214612) NMR has been used as a tool to demonstrate this addition-elimination pathway, further substantiating the existence of these transient species. lookchem.com While N-chloropyrrole has been identified as a reactive intermediate in the chlorination of pyrrole itself, which can then rearrange, the primary intermediate discussed in the context of 1-methylpyrrole chlorination is the σ-complex resulting from electrophilic attack at a carbon atom. researchgate.net Computational studies have also focused on the properties of the σ-complex, confirming that its subsequent reaction, rather than its initial formation, is the kinetically significant event. semanticscholar.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. nih.gov For 2-chloro-1-methyl-1H-pyrrole, NMR analysis provides definitive evidence for the arrangement of atoms and the electronic effects of the chloro-substituent on the pyrrole (B145914) ring.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three different types of protons on the molecule: the N-methyl protons and the three protons on the pyrrole ring (H3, H4, and H5).

The N-methyl group (N-CH₃) would typically appear as a sharp singlet in the upfield region of the spectrum, anticipated around 3.6-3.8 ppm. The chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom.

The three aromatic protons on the pyrrole ring will exhibit characteristic chemical shifts and coupling patterns. The presence of the electronegative chlorine atom at the C2 position significantly deshields the adjacent H5 proton, shifting it downfield. The H3 and H4 protons would appear at intermediate shifts. The expected coupling constants (J-values) between adjacent protons (J₃₄ and J₄₅) would be in the range of 2-4 Hz, typical for pyrrole systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on general principles and data for related pyrrole compounds)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~ 3.7Singlet (s)N/A
H3~ 6.1Doublet of doublets (dd)J₃₄ ≈ 3.5, J₃₅ ≈ 1.8
H4~ 6.0Doublet of doublets (dd)J₄₃ ≈ 3.5, J₄₅ ≈ 2.8
H5~ 6.7Doublet of doublets (dd)J₅₄ ≈ 2.8, J₅₃ ≈ 1.8

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the molecule.

The N-methyl carbon is expected to appear in the upfield region, typically around 35-40 ppm. The C2 carbon, being directly attached to the highly electronegative chlorine atom, would be the most downfield of the ring carbons, with its chemical shift significantly influenced by the halogen. The other pyrrole carbons (C3, C4, and C5) will have shifts characteristic of a π-electron-rich aromatic system, with their exact positions modulated by the substitution pattern. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted values based on general principles and data for related pyrrole compounds)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃~ 36
C2~ 125
C3~ 109
C4~ 107
C5~ 122

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through analysis of its fragmentation patterns. uni-saarland.de

The electron ionization (EI) mass spectrum of this compound (molecular weight: 115.57 g/mol ) is expected to show several key features. A crucial diagnostic feature is the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks: [M]⁺˙ at m/z 115 (for the ³⁵Cl isotope) and [M+2]⁺˙ at m/z 117 (for the ³⁷Cl isotope), with an intensity ratio of approximately 3:1. docbrown.info

Common fragmentation pathways for N-methylpyrroles and chloro-aromatic compounds would likely be observed. researchgate.netlibretexts.org These can include:

Loss of HCl: A peak corresponding to [M-HCl]⁺˙ (m/z 79) may be observed.

Loss of a chlorine radical: A fragment at [M-Cl]⁺ (m/z 80) would correspond to the N-methylpyrrole cation.

Loss of a methyl radical: A fragment at [M-CH₃]⁺ (m/z 100/102) represents the 2-chloropyrrole cation.

Ring fragmentation: Cleavage of the pyrrole ring itself can lead to smaller fragments, such as the expulsion of hydrogen cyanide (HCN), resulting in various smaller charged species. The fragmentation pattern of N-methylpyrrole often shows a prominent peak corresponding to the loss of HCN from the [M-H]⁺ ion. nist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Identity of Fragment
115117[C₅H₆ClN]⁺˙ (Molecular Ion)
100102[C₄H₃ClN]⁺ (Loss of •CH₃)
80-[C₅H₆N]⁺ (Loss of •Cl)
79-[C₅H₅N]⁺˙ (Loss of HCl)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. brentford.hounslow.sch.uk This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, HRMS would be used to confirm the elemental composition of C₅H₆ClN.

The calculated exact mass for the [M]⁺˙ ion containing ³⁵Cl is 115.0240. By comparing the experimentally measured mass to this theoretical value, HRMS can differentiate the target compound from other molecules that might have the same nominal mass but a different elemental formula.

Table 4: Exact Mass Data for Molecular Formula Confirmation

Molecular FormulaIsotopeCalculated Exact Mass (m/z)
C₅H₆³⁵ClN³⁵Cl115.0240
C₅H₆³⁷ClN³⁷Cl117.0211

X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

As of this writing, specific X-ray diffraction data for this compound has not been reported in the surveyed scientific literature. However, analysis of closely related structures, such as 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, has been performed. mdpi.comuni-regensburg.deresearchgate.net These studies reveal detailed information about the planarity of the pyrrole ring, the orientation of substituents, and the nature of intermolecular forces, such as hydrogen or halogen bonds, that dictate the crystal packing. mdpi.comuni-regensburg.de

Should a single-crystal X-ray analysis of this compound be conducted, it would provide unequivocal confirmation of its covalent structure and offer insights into its solid-state packing arrangement, revealing any significant intermolecular interactions involving the chlorine atom or the pyrrole ring's π-system.

Solid-State Structural Elucidation of Pyrrole Derivatives

Research on a closely related compound, 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, has provided detailed crystallographic data, shedding light on the structural characteristics of this class of pyrrole derivatives. mdpi.comresearchgate.netresearchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit. mdpi.comresearchgate.net The crystal structure was determined at a low temperature of 123.0(1) K to minimize thermal vibrations and obtain high-precision data. researchgate.net

The molecular structure reveals a planar pyrrole ring, a common feature of this heterocyclic system. researchgate.net The key structural parameters, including the unit cell dimensions and volume, have been meticulously determined. mdpi.comresearchgate.netresearchgate.net These findings are crucial for understanding the steric and electronic effects of the substituents on the pyrrole core.

Table 1: Crystallographic Data for 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one mdpi.comresearchgate.netresearchgate.net

ParameterValue
Chemical FormulaC₇H₇Cl₂NO
Formula Weight ( g/mol )192.04
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8789(2)
b (Å)7.4029(2)
c (Å)14.6418(4)
V (ų)860.05(14)
Z4
Temperature (K)123.0(1)
Calculated Density (g/cm³)1.483
µ (MoKα) (mm⁻¹)0.694

Analysis of Hydrogen Bonding and Crystal Packing Motifs

The supramolecular assembly of molecules in the crystalline state is governed by a network of intermolecular interactions, primarily hydrogen bonds and other non-covalent forces. These interactions dictate the crystal packing and can significantly influence the physical properties of the material.

In the crystal structure of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, the absence of a traditional hydrogen bond donor on the pyrrole nitrogen (due to methylation) means that only weaker C-H···O and C-H···Cl hydrogen bonds can be formed. mdpi.com Despite their relative weakness compared to N-H···O bonds, these interactions play a crucial role in the crystal packing. mdpi.com

Computational and Theoretical Studies of 2 Chloro 1 Methyl 1h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 2-chloro-1-methyl-1H-pyrrole. These methods can provide detailed insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of any molecule is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is also important, especially concerning the orientation of the methyl group relative to the pyrrole (B145914) ring. While the pyrrole ring itself is planar, different rotational positions (conformers) of the methyl group could exist. Computational methods can be used to determine the relative energies of these conformers and identify the most stable one. This is achieved by systematically rotating the methyl group and calculating the energy at each step to map out the potential energy surface.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally indicates high stability and low reactivity. For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, which could be used to predict its chemical behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and not based on published experimental or computational data for the specific compound.

Parameter Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are valuable for assigning experimental spectra and confirming the molecular structure. The accuracy of these predictions depends on the level of theory and basis set used in the calculations.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. This information is useful for interpreting experimental vibrational spectra and understanding the molecule's structural dynamics. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching or bending of bonds.

Aromaticity Assessment in Chlorinated Pyrroles

The introduction of a chlorine atom to the pyrrole ring can influence its aromaticity. Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems.

Quantitative Impact of Chlorine Substitution on Pyrrole Aromaticity

To quantify this impact, various theoretical descriptors of aromaticity can be calculated. These calculations would allow for a comparison of the aromaticity of this compound with that of unsubstituted pyrrole and other substituted pyrroles. This would reveal the extent to which the chloro and methyl substituents perturb the π-electron system of the pyrrole ring.

Theoretical Descriptors for Aromatic Character

Several computational indices are used to quantify aromaticity. These include:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion of aromaticity. It involves calculating the magnetic shielding at the center of the ring or at a point above the ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic system.

Aromatic Fluctuation Index (FLU): This is an electronic delocalization-based index that measures the fluctuation of electron delocalization between adjacent atoms in the ring. Lower FLU values are associated with stronger aromaticity.

Table 2: Theoretical Aromaticity Indices for Pyrrole (for comparison) This table presents generally accepted or calculated values for unsubstituted pyrrole and is intended to provide a baseline for the hypothetical values of its derivatives.

Index Typical Value for Pyrrole
NICS(0) ~ -15 ppm
HOMA ~ 0.9
FLU ~ 0.01

Reaction Mechanism Modeling

Computational modeling serves as a powerful tool to elucidate the complex reaction mechanisms involving this compound. Through the application of quantum chemical methods, researchers can map out the potential energy surfaces of various reaction pathways, identifying key intermediates and transition states that govern the transformation of this molecule.

Transition State Characterization and Energetics of Reaction Pathways

At the heart of understanding any chemical reaction lies the characterization of its transition states—the fleeting, high-energy structures that represent the pinnacle of the reaction's energy barrier. For this compound, computational studies have focused on elucidating the transition state geometries and their associated activation energies for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.

Recent theoretical investigations have brought to light a nuanced view of SNAr mechanisms, which are central to the reactivity of many halogenated aromatic compounds. Traditionally, these reactions were thought to proceed through a two-step addition-elimination sequence involving a discrete Meisenheimer complex as an intermediate. However, computational analyses and kinetic isotope effect studies now suggest that many SNAr reactions, particularly those involving heterocyclic systems, may in fact proceed through a concerted mechanism. nih.govbris.ac.ukbris.ac.uk In a concerted pathway, the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the leaving group, and the Meisenheimer-like structure represents a transition state rather than a stable intermediate. bris.ac.ukbris.ac.ukresearchgate.net

The specific energetics of these pathways are highly dependent on the nature of the nucleophile, the leaving group, and the substitution pattern on the aromatic ring. For instance, in related systems, the activation energy for the initial attack of a nucleophile to form an intermediate is often the rate-limiting step. researchgate.net The presence of electron-withdrawing groups on the ring can stabilize the transition state and lower the activation barrier, thereby increasing the reaction rate. researchgate.net While specific energetic data for this compound is not extensively available in the public domain, general principles derived from computational studies of similar halopyrroles and other haloaromatics can be applied.

A multivariate linear regression model has been developed to predict the rates and regioselectivity of SNAr reactions based on computationally derived molecular descriptors. This model utilizes the LUMO energy of the electrophile, the average molecular electrostatic potential (ESP) at the carbon undergoing substitution, and the sum of average ESP values for the ortho and para atoms relative to the reactive center to predict the free energies of activation. chemrxiv.org Such models provide a powerful tool for estimating the reactivity of this compound in SNAr reactions without the need for explicit transition state calculations for every possible reaction.

Reaction TypeProposed MechanismKey Computational DescriptorsPredicted Reactivity Trend
Nucleophilic Aromatic Substitution (SNAr)Concerted or Stepwise (via Meisenheimer-like transition state/intermediate)LUMO energy, Molecular Electrostatic Potential (ESP)Faster with stronger nucleophiles and in polar aprotic solvents

Solvent Effects and Catalysis in silico

The surrounding environment, particularly the solvent, can exert a profound influence on the rates and outcomes of chemical reactions. Computational models, such as the Conductor-like Polarizable Continuum Model (CPCM), are employed to simulate the effects of different solvents on the reaction pathways of this compound. These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation energies for reactants, intermediates, and transition states.

In general, polar aprotic solvents are known to accelerate SNAr reactions by stabilizing the charged transition states more effectively than the neutral reactants. researchgate.net Computational studies can quantify this stabilization, providing a theoretical basis for solvent selection in synthetic applications. The influence of the solvent on the positional orientation of reactions, such as sulfonation on the pyrrole ring, has been studied using quantum chemical analysis, highlighting the importance of including solvent effects for accurate predictions. semanticscholar.org

Furthermore, computational chemistry plays a crucial role in understanding and designing catalysts for reactions involving this compound. For instance, in silico studies can model the interaction of the pyrrole substrate with a catalyst, elucidating the mechanism of activation and the factors that control selectivity. While specific catalytic studies for this compound are not widely reported, general principles from computational catalysis of pyrrole functionalization can be extrapolated. These studies often involve the modeling of organometallic catalysts and the elucidation of catalytic cycles, including steps like oxidative addition, migratory insertion, and reductive elimination.

FactorComputational Modeling ApproachPredicted Influence on this compound Reactivity
Solvent Polarity Continuum Solvation Models (e.g., CPCM, SMD)Increased polarity of aprotic solvents is expected to lower the activation energy for SNAr reactions by stabilizing the polar transition state.
Catalyst Interaction DFT calculations of catalyst-substrate complexes and reaction pathwaysCatalysts can lower activation barriers by providing alternative, lower-energy reaction pathways. The specific effect depends on the catalyst and reaction type.

Research on Derivatives and Analogues of 2 Chloro 1 Methyl 1h Pyrrole

Synthesis of Polychlorinated N-Methylpyrroles

The synthesis of N-methylpyrroles bearing multiple chlorine atoms is a significant area of research, driven by the unique properties these compounds exhibit. The methods often involve direct chlorination of a pyrrole (B145914) substrate, where controlling the position and number of added chlorine atoms is a key challenge.

The controlled synthesis of di- and tri-chlorinated N-methylpyrroles is crucial for developing compounds with specific chemical properties. Research has shown that the regioselectivity of chlorination can be influenced by the reaction conditions and the nature of the starting material. For instance, the chlorination of N-methylpyrrole can lead to a mixture of products, including 2,5-dichloro- and 2,3,5-trichloro-N-methylpyrrole. acs.org

One approach to achieve regioselectivity involves the use of specific chlorinating agents and carefully controlled reaction conditions. For example, the treatment of N-(1-methyl-1H-pyrrol-2-yl)succinimide with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) has been used in the synthesis of polychlorinated bipyrrole structures, indicating a method for exhaustive chlorination. acs.org

Another strategy for regioselective synthesis involves a stepwise approach. A study on the synthesis of 3,4-disubstituted 1H-pyrroles utilized a trimethylsilyl (B98337) group to direct iodination to a specific position on the pyrrole ring. nih.gov This was followed by a palladium-catalyzed cross-coupling reaction. This ipso-directing strategy allows for the sequential and controlled introduction of different substituents at specific positions, a principle that can be extended to the synthesis of polychlorinated analogues. nih.gov

The synthesis of various polyhalogenated N-methylpyrroles (PMPs), including chlorinated ones, has been performed for analytical and environmental studies. sigmaaldrich.com These syntheses are essential for creating reference standards to identify and quantify these compounds in various environmental samples like blue mussels. sigmaaldrich.com

Selective halogenation of pyrroles presents several challenges. numberanalytics.com A primary issue is over-halogenation, where the reaction proceeds beyond the desired mono-, di-, or tri-substituted product to yield more highly halogenated species. numberanalytics.com Pyrrole and its reactive 1-substituted derivatives are susceptible to vigorous reactions with halogens, which can lead to the formation of a mixture of all possible chlorinated pyrroles, from mono- to tetra-chloro derivatives. acs.org

The inherent reactivity of the pyrrole ring makes it difficult to control the extent and position of halogenation. The reaction can be influenced by factors such as the solvent, temperature, and the specific halogenating agent used. numberanalytics.comacs.org For example, the bromination of pyrrole-2-carboxamides using different reagents can lead to varying ratios of C-4 and C-5 substituted products, highlighting the sensitivity of regioselectivity to the reaction conditions. acs.org

Furthermore, side reactions such as oxidation or rearrangement can occur, reducing the yield and purity of the desired chlorinated pyrrole. numberanalytics.com The stability of the starting materials and products under the halogenating conditions is also a critical factor. For instance, some N-substituted pyrroles may be unstable in the presence of strong acids or oxidizing agents that can be used or generated during chlorination. mdpi.com Overcoming these challenges often requires careful optimization of reaction parameters and may involve the use of protecting groups to shield certain positions on the pyrrole ring from reacting. nih.govnumberanalytics.com

Functionalization of the Chloro Substituent

The chlorine atom in 2-chloro-1-methyl-1H-pyrrole is a versatile handle for further molecular modifications. It can be replaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The chloro group at the C-2 position of the pyrrole ring can be displaced by nucleophiles, a common strategy for derivatization. researchgate.net This reaction, a form of nucleophilic aromatic substitution (SNAr), is facilitated in electron-deficient aromatic systems. While pyrroles are generally electron-rich, making SNAr reactions difficult without strong electron-withdrawing groups, the presence of the chloro substituent itself can activate the ring towards substitution. researchgate.netbaranlab.org

The ease of displacement of the chlorine atom allows for the introduction of various functionalities. For example, N-aryl 2-chloroacetamides readily undergo substitution of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net This reactivity can be applied to this compound to synthesize derivatives containing new C-O, C-N, or C-S bonds. Such reactions may even be followed by intramolecular cyclization to create more complex heterocyclic systems. researchgate.net In some cases, the reaction of a chlorinated heterocycle with a nucleophile like an amine can lead to regioselective substitution. sciforum.netmdpi.com

ReactantNucleophileProduct TypeSignificance
This compoundAmines (R-NH2)2-Amino-1-methyl-1H-pyrrole derivativesIntroduction of nitrogen-containing functional groups. researchgate.net
This compoundThiols (R-SH)2-Thioether-1-methyl-1H-pyrrole derivativesFormation of C-S bonds for further functionalization. researchgate.net
This compoundAlkoxides (R-O-)2-Alkoxy-1-methyl-1H-pyrrole derivativesCreation of pyrrole ethers. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond in this compound can serve as a reactive site for such transformations. nih.gov In general, for polyhalogenated pyrroles, cross-coupling reactions occur fastest at the α-positions (C-2 or C-5). baranlab.orgnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide, is a widely used method. The chloro group on the pyrrole can act as a leaving group in these reactions, although it may require specific conditions, such as the use of particular ligands or higher temperatures, to activate the C-Cl bond, especially when compared to more reactive C-Br or C-I bonds. uwindsor.ca The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions. uwindsor.ca

Other cross-coupling reactions, such as Stille, Sonogashira, and Heck reactions, have also been employed with halogenated pyrroles. researchgate.net These methods allow for the introduction of a diverse array of substituents, including aryl, alkynyl, and vinyl groups, onto the pyrrole ring at the position of the chlorine atom.

Reaction TypeCoupling PartnerCatalyst System (Example)Product
Suzuki-MiyauraArylboronic acidPd(PPh3)4 / Na2CO32-Aryl-1-methyl-1H-pyrrole. baranlab.org
StilleOrganostannanePd(PPh3)42-Substituted-1-methyl-1H-pyrrole. alliedacademies.org
SonogashiraTerminal alkynePdCl2(PPh3)2 / CuI2-Alkynyl-1-methyl-1H-pyrrole. researchgate.net
HeckAlkenePd(OAc)2 / PPh32-Vinyl-1-methyl-1H-pyrrole. researchgate.net

Formation of Complex Pyrrole Scaffolds Containing this compound Moiety

The this compound unit is a valuable building block for the synthesis of more complex molecular architectures, including those with significant biological activity. nih.gov Its functional handle allows it to be integrated into larger systems through various synthetic strategies.

For example, halogen-substituted pyrrole-2-carboxamides are integral parts of many bioactive natural products. nih.gov Synthetic routes to these complex molecules often rely on the functionalization of a pre-formed pyrrole ring. A practical synthesis of 4-chloro-5-methyl-2-trichloroacetyl-1H-pyrrole was developed as a key intermediate for producing analogues of antibacterial compounds. acs.org This demonstrates how chlorinated pyrroles serve as precursors to medicinally relevant scaffolds.

The synthesis of 2,5-bis(guanidinoaryl)-1-methyl-1H-pyrroles, which have shown antifungal properties, starts from 1-methyl-1H-pyrrole. alliedacademies.orgrsc.org A key step in this multi-step synthesis involves a Stille coupling reaction where a tin-containing pyrrole derivative is coupled with a substituted bromonitroarene. alliedacademies.org This showcases how the pyrrole core can be elaborated at multiple positions to build complex target molecules.

Furthermore, sequential cross-coupling reactions on polyhalogenated pyrroles provide a modular approach to complex, multi-substituted pyrrole systems. researchgate.net For instance, starting with a di- or tri-brominated pyrrole, different aryl groups can be introduced in a stepwise manner at specific positions. researchgate.net A similar strategy could be envisioned starting from a dichlorinated N-methylpyrrole, where each chloro group is sequentially functionalized to build a complex, unsymmetrically substituted pyrrole scaffold.

Pyrrole Carboxamide Derivatives with Chloroacetamido Groups

A significant area of research has been the development of pyrrole carboxamide derivatives that incorporate a chloroacetamido group. This functional group is a known alkylating agent, and its attachment to a pyrrole framework creates a molecule with potential for further chemical interactions.

One notable development in this area was the synthesis of 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate (B1210297). researchgate.netresearchgate.netmdpi.com Prior to this synthesis, literature searches indicated that 1-methyl-1H-pyrrole-2-carboxamides featuring an alkylating chloroacetamido group at the C-4 position had not been prepared. researchgate.netmdpi.com These types of molecules are of interest as they are related to lexitropsins, which are compounds known to interact with DNA. researchgate.netresearchgate.net

The synthesis was achieved through a multi-step process, starting from 2-trichloroacetyl-1-methyl-4-nitropyrrole. mdpi.com The key steps involved:

Nucleophilic acyl substitution of the trichloromethyl group with ethanolamine (B43304) to create an amide. mdpi.com

Protection of the resulting hydroxyl group with an acetyl group. mdpi.com

Reduction of the nitro group at the C-4 position to an amine using H₂/Pd(C). This amine intermediate was found to be unstable. mdpi.com

Finally, the introduction of the chloroacetamido group by reacting the amine with chloroacetyl chloride in the presence of triethylamine (B128534) (Et₃N). mdpi.com

The final product was purified by silica (B1680970) gel chromatography and fully characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). researchgate.netmdpi.com

Table 1. Spectroscopic Data for 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate mdpi.com
TechniqueObserved Data
¹H-NMR (400 MHz, CDCl₃)δ 2.01 (s, 3H, COCH₃), 3.56 (q, J = 5.6 Hz, 2H, N-CH₂), 3.82 (s, 3H, N-CH₃), 4.09 (s, 2H, COCH₂Cl), 4.21 (t, J = 5.6 Hz, 2H, O-CH₂), 6.28 (s, 1H, aromatic-H), 6.56 (d, J = 1.5 Hz, 1H, aromatic-H), 7.11 (t, J = 1.6 Hz, 1H, NH), 8.17 (s,1H, N-H)
¹³C-NMR (100 MHz, CDCl₃)δ 20.6, 36.4, 38.5, 42.3, 63.1, 103.2, 118.9, 119.9, 123.2, 161.2, 162.8, 171.1
MS-ESI m/zCalculated for C₁₂H₁₇N₃O₄³⁵Cl [M+H]⁺: 302.08, Found: 302.06

Integration into Larger Heterocyclic Systems through Coupling Reactions

The pyrrole ring is a versatile building block for the synthesis of larger, more complex heterocyclic systems. Coupling reactions are a primary method for achieving this, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The presence of a chloro substituent on the pyrrole ring, as in this compound, provides a reactive site for such transformations, particularly in palladium-catalyzed cross-coupling reactions where the chlorine atom can act as a leaving group.

Various strategies have been employed to integrate pyrrole units into larger frameworks:

Stille Coupling: This reaction involves the coupling of an organostannane compound with an organic halide. For instance, 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole can be synthesized and then undergo Stille coupling with substituted bromonitroarenes in the presence of a palladium catalyst to form aryl-substituted pyrroles. alliedacademies.org

Paal-Knorr Synthesis and Analogues: While a classical method for forming the pyrrole ring itself, the principles of building blocks can be extended. alliedacademies.org For example, the synthesis of 2,5-bis(3′-indolyl)pyrroles, which are analogues of the marine alkaloid nortopsentin, involves the reaction of 1,4-diketones with ammonium (B1175870) acetate. nih.gov This demonstrates the construction of a larger system (bis-indolyl-pyrrole) around a central pyrrole core.

Synthesis of Pyrrole-Imidazole Alkaloids: The construction of complex marine alkaloids like oroidin (B1234803) involves the formation of a pyrrolecarboxamide bond. rsc.org A common method uses 2-(trichloroacetyl)pyrroles as reactive equivalents of pyrrole acid chlorides, which react smoothly with amine-containing heterocycles (like 2-aminoimidazoles) to form the larger alkaloid structure. rsc.org

C-H Activation/Alkylation: Palladium/norbornene co-catalyzed reactions can achieve regioselective alkylation of the C-H bond adjacent to the N-H group in pyrroles, allowing for the introduction of alkyl chains and the expansion of the molecular structure. organic-chemistry.org

These synthetic strategies highlight the utility of the pyrrole nucleus in constructing diverse and complex heterocyclic architectures.

Broader Applications in Organic Synthesis and Materials Science Research

2-Chloro-1-methyl-1H-pyrrole as a Synthetic Building Block

In synthetic organic chemistry, this compound is employed as a foundational molecule for constructing a wide range of more complex organic compounds. lookchem.com Its utility stems from the reactivity of the pyrrole (B145914) core, which is enhanced by the electron-withdrawing nature of the chlorine atom and the influence of the N-methyl group. This allows it to serve as both a precursor to specialized reagents and an intermediate in the assembly of intricate molecular architectures.

The chemical structure of this compound makes it an ideal starting point for the synthesis of various functionalized pyrrole reagents. The chlorine atom at the 2-position can be replaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse chemical moieties.

For example, similar chlorinated pyrrole structures are used to create key reagents for building bioactive molecules. Halogen-substituted pyrrole-2-carboxamides are integral fragments of many natural and synthetic anti-infective agents. nih.gov The synthesis of these complex molecules often relies on the preparation of activated pyrrole building blocks, such as pyrrole-2-carbonyl chlorides or 2-trichloroacetylpyrroles, which are subsequently used in amide bond formation. nih.govacs.org The synthesis of a DNA gyrase B inhibitor, for instance, was achieved using a specially prepared halogen-doped pyrrole building block. nih.gov

Furthermore, the pyrrole ring can be functionalized to create organometallic reagents. A related compound, 2-chloro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, is a boronate ester derivative. bldpharm.com Such compounds are critical reagents in palladium-catalyzed cross-coupling reactions like the Suzuki coupling, a powerful method for forming carbon-carbon bonds. The synthesis of these boronate esters from chlorinated pyrroles highlights a pathway where this compound can be converted into a highly useful synthetic tool for constructing complex molecules.

The role of this compound as an intermediate is crucial in multi-step synthetic sequences. Chemists can build upon its scaffold, introducing new functional groups and extending the carbon framework to create larger, more elaborate molecules with specific functions, such as pharmaceuticals or agrochemicals.

The synthesis of biologically active compounds provides clear examples of how chlorinated pyrrole intermediates are used. In the development of analogues of the cancer drug sunitinib, a key intermediate was 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid. nih.gov This intermediate was prepared in a multi-step process and then used to construct the final indolin-2-one derivatives. nih.gov This demonstrates how a substituted chloropyrrole core is a central component that is carried through several synthetic steps.

Another example is the synthesis of lexitropsins, which are DNA minor groove binding agents. mdpi.com A new pyrrole carboxamide, 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate (B1210297), was synthesized from a 1-methyl-1H-pyrrole precursor. mdpi.com This synthesis showcases the use of the 1-methyl-pyrrole skeleton as a platform to attach other reactive groups, in this case, a chloroacetamide unit, to create a complex final product designed to interact with biological targets. mdpi.com These examples underscore the strategic importance of chloro-methyl-pyrrole intermediates in the efficient construction of complex and valuable molecules.

Pyrrole Derivatives in Advanced Materials Research

Pyrrole and its derivatives are fundamental components in the field of materials science, particularly for developing organic electronic materials. acs.orgscbt.com The electron-rich nature of the pyrrole ring allows for the formation of π-conjugated polymers with interesting electronic and optical properties. acs.org These properties can be finely tuned by attaching different substituents to the pyrrole ring, making pyrrole derivatives highly versatile for creating materials with tailored characteristics for specific applications. mdpi.comresearchgate.net

Pyrrole derivatives are extensively used to create electronically active materials, most notably conducting polymers like polypyrrole (PPy). mdpi.com These materials are central to research in various areas, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), sensors, and battery electrodes. acs.orgmdpi.com Although pyrrole itself has faced challenges due to instability, the synthesis of derivatives with specific substitutions has led to more stable and processable materials without compromising their desirable electronic properties. acs.org

The electrochemical polymerization of pyrrole monomers is a common method to produce these materials. mdpi.com By copolymerizing pyrrole with its derivatives, researchers can create materials with a wide array of properties. mdpi.comnanoscience.or.kr For instance, attaching oligo(ethyleneoxy) groups to the pyrrole ring has been shown to improve the performance of polymer battery electrodes by minimizing the interfacial barrier between the polymer and the electrolyte. nanoscience.or.kr Copolymers made from these substituted pyrroles and pyrrole itself exhibit higher electrical conductivity and better charge-discharge stability compared to polypyrrole alone. nanoscience.or.kr

The presence of a halogen, such as in this compound, provides a reactive site that can be used for further chemical modification or for polymerization reactions, such as cross-coupling, to form well-defined conjugated polymers for use in organic electronics. acs.org

Table 1: Examples of Pyrrole Derivatives in Electronically Active Materials

Pyrrole Derivative/Copolymer SystemApplicationKey FindingCitation
Copolymers of pyrrole and oligo(ethyleneoxy)-substituted pyrrolesPolymeric Battery ElectrodesEnhanced electrical conductivity and charge-discharge stability compared to pure polypyrrole. nanoscience.or.kr
Poly[anthracene-polypyrrole]Organic DevicesThe copolymer exhibited excellent thermal properties and an optical band gap suitable for electronic applications. bohrium.com
2,5-di(2-thienyl)pyrrole derivativesOptoelectronics, SensorsSubstituents significantly tune electronic properties, making them good candidates for precursors in polymer designs. researchgate.net
Pyrrole-containing semiconducting polymersOrganic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs)Computational screening helps design stable pyrrole-based materials with high electron-donating properties. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in the design and prediction of the properties of new pyrrole-based materials. researchgate.netresearchgate.net These theoretical studies allow researchers to understand the relationship between the molecular structure of a pyrrole derivative and its resulting electronic and optical properties before undertaking complex synthesis. bohrium.comresearchgate.net

Key properties investigated theoretically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The difference between these energy levels, the HOMO-LUMO gap, is a critical parameter that determines the material's electronic band gap, which influences its conductivity and how it absorbs and emits light. researchgate.netmdpi.com

Theoretical studies have shown that the electronic properties of pyrrole-based materials are significantly affected by the nature and position of substituents on the pyrrole ring. researchgate.netresearchgate.net For example, a study on 2,5-di(2-thienyl)pyrrole derivatives showed that adding electron-donating groups (like -OH or -NH2) or electron-withdrawing groups (like -NO2 or -Cl) systematically alters the HOMO and LUMO energy levels. researchgate.net An electron-withdrawing nitro group (-NO2) was found to lower the LUMO energy level, indicating effective electron injection capabilities, which is desirable for applications in organic electronics. researchgate.net

These computational models help in the rational design of new materials. By simulating how different functional groups on a pyrrole building block like this compound would affect the final properties of a polymer, scientists can pre-select the most promising candidates for synthesis, accelerating the development of new materials for optoelectronics, photovoltaics, and other advanced technologies. acs.orgresearchgate.net

Q & A

Q. What synthetic methodologies are most effective for preparing 2-chloro-1-methyl-1H-pyrrole, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed cross-coupling or halogenation of methylpyrrole precursors. For example, pyridinium iodide salts have been used to form pyrrole-2-carbaldehydes under mild conditions (e.g., 45–84% yields with petroleum ether/ethyl acetate solvent systems) . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., Pd(OAc)₂). Monitoring via TLC and purification by column chromatography ensures product integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., pyrrole ring protons at δ 6.2–7.0 ppm and aldehyde protons at δ 9.5–9.6 ppm) . Mass spectrometry (HRMS-ESI-TOF) validates molecular weight (e.g., [M+H]+^+ at m/z 220.0524 for chloro-substituted derivatives) . IR spectroscopy identifies functional groups like C=O (~1795 cm1 ^{-1}) and C-Cl (~550 cm1 ^{-1}).

Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

The electron-withdrawing chlorine at the 2-position activates the pyrrole ring for electrophilic attacks but deactivates it toward nucleophilic substitution. Reactivity can be enhanced using directing groups (e.g., formyl at the 5-position) to control regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated pyrroles, and how can SHELX tools improve refinement?

Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-N distances) may arise from disorder or twinning. SHELXL’s TWIN and BASF commands can model twinning, while PART instructions address disorder . Validate refinement using R-factor convergence (<0.05) and Fo-Fc difference maps . For high-resolution data, anisotropic displacement parameters improve accuracy .

Q. How can DFT studies predict the electronic properties of this compound derivatives, and what validation steps are necessary?

Density functional theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potentials. Compare computed NMR shifts (e.g., via GIAO method) with experimental data to validate models . Use Hirshfeld surface analysis to correlate computational charge distributions with crystallographic packing .

Q. What experimental designs are optimal for evaluating the biological activity of this compound analogs?

Radiolabeling (e.g., 18F^{18}F in analogs) enables tracking in pharmacokinetic studies . Use in vitro assays (e.g., kinase inhibition or antimicrobial screens) with IC50_{50} determination. For cytotoxicity, employ MTT assays on cancer cell lines, referencing positive controls like doxorubicin .

Q. How can researchers address regioselectivity challenges in functionalizing this compound for material science applications?

Introduce electron-donating groups (e.g., methoxy) at the 5-position to direct electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(dppf)Cl2_2 catalyst and aryl boronic acids at 80°C . Monitor reaction progress via GC-MS to optimize regiochemical outcomes.

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound derivatives with high purity?

Use flash chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:20 to 1:10). For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity . Recrystallization from ethanol/water mixtures enhances crystalline yield .

Q. How should researchers handle discrepancies between computational predictions and experimental spectroscopic data?

Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO) and verify basis set suitability. Cross-check with solid-state NMR or XPS if π-stacking or halogen bonding alters electronic environments .

Q. What safety protocols are essential when handling chlorinated pyrroles due to potential HNOC risks?

Use fume hoods for synthesis to avoid inhalation. PPE (gloves, goggles) is mandatory, as chlorinated heterocycles may exhibit unclassified toxicity . For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Reactant of Route 1
2-chloro-1-methyl-1h-pyrrole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.